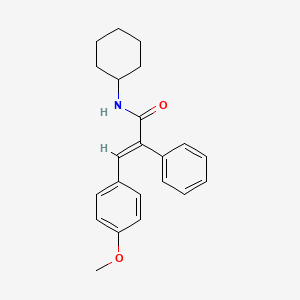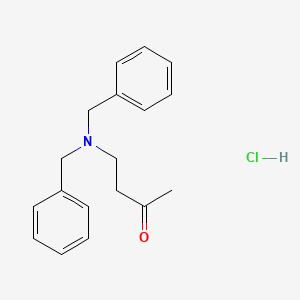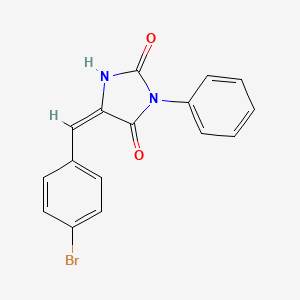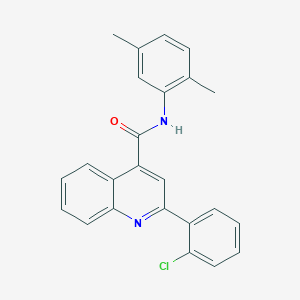
N-cyclohexyl-3-(4-methoxyphenyl)-2-phenylacrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclohexyl-3-(4-methoxyphenyl)-2-phenylacrylamide is a chemical compound that belongs to the class of acrylamides. It is widely used in scientific research for its potential therapeutic properties.
Mecanismo De Acción
The exact mechanism of action of N-cyclohexyl-3-(4-methoxyphenyl)-2-phenylacrylamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and receptors in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. It has also been shown to modulate the activity of certain neurotransmitters in the brain, such as dopamine and serotonin.
Biochemical and Physiological Effects:
N-cyclohexyl-3-(4-methoxyphenyl)-2-phenylacrylamide has been shown to have a number of biochemical and physiological effects in various animal models. It has been shown to reduce inflammation and pain, improve cognitive function, and inhibit tumor growth. It has also been shown to have antioxidant properties and to protect against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-cyclohexyl-3-(4-methoxyphenyl)-2-phenylacrylamide in lab experiments is its potential therapeutic properties. It has been shown to have a number of beneficial effects in various animal models, making it a promising candidate for further research. However, one of the limitations of using this compound in lab experiments is its potential toxicity. It is important to use appropriate safety precautions when working with this compound.
Direcciones Futuras
There are a number of future directions for research on N-cyclohexyl-3-(4-methoxyphenyl)-2-phenylacrylamide. One area of research is the development of more efficient synthesis methods for this compound. Another area of research is the investigation of its potential therapeutic properties in human clinical trials. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential side effects. Finally, there is a need for research on the potential use of this compound in combination with other drugs for the treatment of various diseases.
Métodos De Síntesis
N-cyclohexyl-3-(4-methoxyphenyl)-2-phenylacrylamide can be synthesized using a variety of methods, including the reaction of cyclohexylamine with 4-methoxybenzaldehyde and phenylacrylic acid in the presence of a suitable catalyst. The reaction is usually carried out in a solvent such as chloroform or dichloromethane at room temperature. The resulting product is then purified using column chromatography.
Aplicaciones Científicas De Investigación
N-cyclohexyl-3-(4-methoxyphenyl)-2-phenylacrylamide has been extensively studied for its potential therapeutic properties. It has been shown to have anti-inflammatory, analgesic, and antitumor effects in various animal models. It has also been investigated for its potential use in the treatment of neuropathic pain, Parkinson's disease, and Alzheimer's disease.
Propiedades
IUPAC Name |
(E)-N-cyclohexyl-3-(4-methoxyphenyl)-2-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO2/c1-25-20-14-12-17(13-15-20)16-21(18-8-4-2-5-9-18)22(24)23-19-10-6-3-7-11-19/h2,4-5,8-9,12-16,19H,3,6-7,10-11H2,1H3,(H,23,24)/b21-16+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHIYGPYQEOQTJD-LTGZKZEYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C(C2=CC=CC=C2)C(=O)NC3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C(\C2=CC=CC=C2)/C(=O)NC3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-cyclohexyl-3-(4-methoxyphenyl)-2-phenylprop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-cyclohexyl-2-(4-isopropylbenzyl)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B5064970.png)
![N-[3-(dimethylamino)-2-hydroxypropyl]-N-(2-methoxy-5-nitrophenyl)-4-methylbenzenesulfonamide](/img/structure/B5064978.png)
![2-[(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]phenyl 2,4-dichlorobenzoate](/img/structure/B5064980.png)


![diethyl [3-(dimethylamino)-2-ethoxy-2-propen-1-ylidene]malonate](/img/structure/B5065013.png)
![N-({[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-5-chloro-2-methoxybenzamide](/img/structure/B5065020.png)


![3-[4-(4-methoxybenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B5065046.png)
![N-(2-methoxy-5-nitrophenyl)-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5065053.png)


![N-{[2-(4-biphenylylcarbonyl)hydrazino]carbonothioyl}-2,2-dimethylpropanamide](/img/structure/B5065078.png)